N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide
CAS No.: 5356-56-9
Cat. No.: VC21339693
Molecular Formula: C11H7ClN2O3S
Molecular Weight: 282.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5356-56-9 |
|---|---|
| Molecular Formula | C11H7ClN2O3S |
| Molecular Weight | 282.7 g/mol |
| IUPAC Name | N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C11H7ClN2O3S/c12-7-3-4-8(9(6-7)14(16)17)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15) |
| Standard InChI Key | PUABAHPYKYPLMP-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
| Canonical SMILES | C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
| Appearance | Powder |
Introduction
Chemical Properties and Structure
N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide is characterized by a specific molecular structure containing both aromatic and heterocyclic elements. The compound features a thiophene ring connected to a phenyl group through a carboxamide linkage, with the phenyl group bearing chloro and nitro substituents at the 4- and 2-positions, respectively.
Basic Identification Data
The compound can be identified through various chemical identifiers as presented in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 5356-56-9 |
| Molecular Formula | C₁₁H₇ClN₂O₃S |
| Molecular Weight | 282.7 g/mol |
| IUPAC Name | N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide |
| Physical Appearance | Powder |
| PubChem Compound ID | 2843343 |
Table 1: Basic identification parameters of N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide
Structural Representation
The compound's structure is characterized by several unique identifiers used in chemical informatics:
| Structural Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C11H7ClN2O3S/c12-7-3-4-8(9(6-7)14(16)17)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15) |
| Standard InChIKey | PUABAHPYKYPLMP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)N+[O-] |
Table 2: Structural identifiers for N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide
The molecular structure features several functional groups that contribute to its chemical behavior and potential biological activity:
-
A thiophene ring, which provides aromaticity and potential for π-stacking interactions
-
A carboxamide linker, which can participate in hydrogen bonding
-
A nitro group at the ortho position of the phenyl ring, which acts as an electron-withdrawing group
-
A chloro substituent at the para position, which influences the electron distribution and lipophilicity
Synthesis Methods
The synthesis of N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide typically follows established routes for carboxamide formation between aromatic carboxylic acids and aromatic amines.
Standard Synthetic Approach
The primary synthetic pathway involves the reaction between thiophene-2-carboxylic acid (or its derivatives) and 4-chloro-2-nitroaniline. This reaction generally requires the following steps:
-
Activation of the carboxylic acid group of thiophene-2-carboxylic acid
-
Nucleophilic attack by the amino group of 4-chloro-2-nitroaniline
-
Formation of the amide bond with elimination of water or other leaving groups
Coupling Reagents and Conditions
The synthesis typically employs coupling agents to facilitate the reaction. Common coupling agents used for similar amidation reactions include:
| Coupling Agent | Function |
|---|---|
| DCC (N,N'-Dicyclohexylcarbodiimide) | Activates carboxylic acid |
| EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) | Forms reactive intermediate with improved selectivity |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Reduces racemization and improves yields |
| T3P (Propylphosphonic anhydride) | Minimizes side reactions |
Table 3: Common coupling agents for amide bond formation
The reaction conditions typically involve:
-
Use of appropriate solvents such as DMF, DCM, or THF
-
Base (e.g., triethylamine, DIPEA, or pyridine) to neutralize the acid formed
-
Room temperature to moderate heating (25-60°C)
-
Reaction time ranging from 4-24 hours depending on reactivity
Research Applications and Future Directions
Given the limited specific research on N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide, several avenues for future investigation present themselves.
Synthesis Optimization
Future research could focus on:
-
Developing green chemistry approaches to synthesize the compound with reduced environmental impact
-
Implementing flow chemistry techniques for scalable production
-
Exploring alternative coupling agents to improve yield and purity
Biological Screening
Comprehensive biological screening could include:
-
In vitro assays against various enzyme targets and receptor systems
-
Cell-based assays to determine cytotoxicity and other cellular effects
-
Antimicrobial testing against a panel of bacterial and fungal strains
-
Anti-inflammatory assays using standard models (e.g., inhibition of cytokine production)
Computational Studies
Molecular modeling and computational approaches could provide valuable insights:
-
Molecular docking studies to predict binding affinity to specific enzymes or receptors
-
QSAR (Quantitative Structure-Activity Relationship) analyses to identify key structural features for activity
-
Molecular dynamics simulations to understand the conformational preferences and behavior in biological environments
Structural Modifications
Systematic structural modifications could be explored to:
-
Enhance potential therapeutic properties
-
Improve pharmacokinetic parameters
-
Reduce potential toxicity
-
Establish clear structure-activity relationships
Potential modifications might include:
-
Substitution of the chloro group with other halogens or functional groups
-
Replacement of the nitro group with other electron-withdrawing or electron-donating groups
-
Modification of the thiophene ring with other heterocycles
-
Introduction of additional substituents on the thiophene ring
| Parameter | Description |
|---|---|
| Primary Use | Research purposes only |
| Restrictions | Not for human or veterinary use |
| Packaging | Typically available in milligram to gram quantities |
| Purity | Research grade (typically >95%) |
Table 4: Commercial availability parameters
| Purchase Parameters | Details |
|---|---|
| Estimated Delivery | Typically within 1-2 weeks of ordering |
| Price Range | Variable based on quantity and supplier |
Table 5: Pricing and delivery information
It should be noted that pricing and availability may vary significantly between suppliers and over time.
Analytical Characterization
Analytical characterization of N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide typically involves various spectroscopic and chromatographic techniques.
Spectroscopic Identification
Standard spectroscopic methods used for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR would show characteristic signals for the aromatic protons of both the thiophene and phenyl rings
-
¹³C NMR would reveal carbon signals including the distinctive carbonyl carbon of the carboxamide group
-
-
Infrared (IR) Spectroscopy
-
Expected bands include:
-
N-H stretching (3300-3500 cm⁻¹)
-
C=O stretching (1650-1680 cm⁻¹)
-
NO₂ symmetric and asymmetric stretching (1350-1550 cm⁻¹)
-
C-Cl stretching (600-800 cm⁻¹)
-
-
-
Mass Spectrometry
-
The molecular ion peak would be expected at m/z 282.7
-
Fragmentation patterns would likely include loss of NO, Cl, and cleavage of the amide bond
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would provide information about the compound's purity and can be used for quality control during synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume